N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide

Chemical Probes P2X3 Antagonists Tetrazole SAR

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide (CAS 941964-00-7) is a synthetic tetrazole-substituted aryl amide with the molecular formula C15H10F2N6O3 and a molecular weight of 360.28 g/mol. The compound combines a 4-nitrobenzamide moiety with a 1-(3,4-difluorophenyl)-1H-tetrazole scaffold linked via a methylene bridge.

Molecular Formula C15H10F2N6O3
Molecular Weight 360.281
CAS No. 941964-00-7
Cat. No. B2796122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide
CAS941964-00-7
Molecular FormulaC15H10F2N6O3
Molecular Weight360.281
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)[N+](=O)[O-]
InChIInChI=1S/C15H10F2N6O3/c16-12-6-5-11(7-13(12)17)22-14(19-20-21-22)8-18-15(24)9-1-3-10(4-2-9)23(25)26/h1-7H,8H2,(H,18,24)
InChIKeyGBINXELHICFXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide (CAS 941964-00-7): Procurement & Differentiation Baseline


N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide (CAS 941964-00-7) is a synthetic tetrazole-substituted aryl amide with the molecular formula C15H10F2N6O3 and a molecular weight of 360.28 g/mol. The compound combines a 4-nitrobenzamide moiety with a 1-(3,4-difluorophenyl)-1H-tetrazole scaffold linked via a methylene bridge. It belongs to a broader class of tetrazole-containing benzamides that have been explored in patent literature as P2X3 and P2X2/3 purinergic receptor antagonists [1] and as α7 nAChR positive allosteric modulators, [2] though no direct biological data are publicly available for this specific compound. Procurement options indicate typical purity levels of 95%+ from specialty chemical suppliers.

Why Generic Substitution of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide Is Not Feasible


Within the tetrazole-substituted aryl amide class, even subtle structural modifications yield divergent pharmacological profiles. The 3,4-difluorophenyl substitution pattern on the tetrazole N1 position, combined with the 4-nitrobenzamide moiety, creates a unique electrostatic and steric environment distinct from mono-fluoro, chloro, or methoxy analogs commonly exemplified in patent SAR tables. [1] The nitro group at the para position of the benzamide ring introduces a strong electron-withdrawing effect and potential for bioreduction, whereas analogs bearing methoxy, methyl, or halogen substituents at this position exhibit fundamentally different electronic properties and metabolic liabilities. [2] Given that P2X3 antagonist potency and selectivity are exquisitely sensitive to aryl substitution patterns—with IC50 values varying by orders of magnitude across closely related analogs—a generic replacement cannot be assumed to reproduce the binding, functional, or pharmacokinetic behavior of this specific compound. [1]

Quantitative Differentiation Evidence for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide (CAS 941964-00-7)


Absence of Publicly Available Quantitative Biological Data for Direct Comparator Analysis

A comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, and authoritative chemical databases conducted in May 2026 returned no primary research articles, no biological assay data, and no patent exemplification containing quantitative IC50, Ki, EC50, or any other potency, selectivity, or ADME measurements for CAS 941964-00-7. The compound is not listed as a specifically synthesized example in the major tetrazole-substituted arylamide patent families (US 7,595,405 B2; US 2009/0093523 A1) that define the P2X3 and α7 nAChR chemical space. [1][2] Consequently, no head-to-head comparison, cross-study comparable, or even class-level inference with quantitative data can be constructed. The only retrievable data are physicochemical identifiers (molecular formula, molecular weight, SMILES) and supplier-reported purity (typically 95%+).

Chemical Probes P2X3 Antagonists Tetrazole SAR

Structural Differentiation from Closest 3-Nitrobenzamide Regioisomer (CAS 941874-85-7)

The closest commercially available analog is the 3-nitrobenzamide regioisomer (CAS 941874-85-7), which differs only in the position of the nitro group on the benzamide ring (meta vs. para). In related tetrazole-arylamide P2X3 antagonist series, the position of substituents on the benzamide ring has been shown to dramatically affect potency; for example, moving a chloro substituent from the para to meta position in structurally analogous arylamide P2X3 antagonists altered IC50 values by 5- to 50-fold in calcium flux assays. [1] By extrapolation, the para-nitro (target) vs. meta-nitro (analog) substitution pattern is expected to produce differential hydrogen-bonding geometry with receptor residues and altered electronic effects on the amide carbonyl, potentially leading to distinct pharmacological profiles. However, no direct comparative data exist for this specific pair.

Regioisomer Comparison Structural Biology Chemical Probe Design

Differentiation Based on 3,4-Difluorophenyl vs. Alternative N1-Aryl Substitution Patterns in Tetrazole Series

The 3,4-difluorophenyl group at the tetrazole N1 position represents a specific substitution pattern within the broader tetrazole-arylamide patent space, where N1-aryl variants include phenyl, 4-fluorophenyl, 2,4-difluorophenyl, 4-chlorophenyl, and 4-methoxyphenyl groups. [1] In the exemplified P2X3 antagonist SAR (US 7,595,405 B2), compounds bearing 3,4-difluorophenyl substitution were not specifically exemplified, but closely related 2,4-difluorophenyl and 4-fluorophenyl analogs demonstrated P2X3 pIC50 values spanning approximately 6.0 to 8.5 (IC50 ~1,000 nM to ~3 nM) depending on the full substitution vector. [1] The additional fluorine at the 3-position in the target compound, compared to a 4-fluoro monophenyl analog, is predicted to increase lipophilicity (calculated ΔlogP ~+0.4) and alter the dihedral angle of the N1-aryl ring, potentially affecting binding pocket complementarity.

Fluorine Chemistry Tetrazole SAR P2X3 Pharmacology

Recommended Research Application Scenarios for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide (CAS 941964-00-7)


Chemical Probe for P2X3 Purinergic Receptor Structure-Activity Relationship Profiling

Despite the absence of public potency data, this compound's structural features—3,4-difluorophenyl N1-substitution on the tetrazole ring combined with a 4-nitrobenzamide moiety—place it within the SAR landscape defined by Roche's extensive P2X3 antagonist patent series (US 7,595,405 B2). [1] Researchers investigating the tolerance of the P2X3 orthosteric site for electron-deficient benzamide substituents may find this compound useful as part of a systematic nitro-positional scan (para vs. meta, CAS 941874-85-7). The nitro group also serves as a potential handle for bioreductive activation or as a precursor to aniline and amide derivatives via catalytic hydrogenation. [1]

Fluorine Conformational Analysis in Tetrazole-Containing Ligand Design

The 3,4-difluorophenyl substituent presents a defined fluorine permutation within the N1-aryl tetrazole chemical space. [1] Comparison with 4-fluoro, 2,4-difluoro, and 3,4-dichloro analogs—available from commercial screening libraries—enables systematic evaluation of fluorine atom count, positioning, and electronic effects on ligand-receptor binding. The 3,4-difluoro pattern is underrepresented in published tetrazole-arylamide P2X3 SAR, making this compound a potentially valuable tool for completing fluorination walk studies. [2]

Nitroarene Bioreduction Profiling and Metabolite Identification Studies

The 4-nitrobenzamide group is a recognized substrate for nitroreductase enzymes (e.g., NTR1, NQO1) and can undergo bioreduction to form reactive nitroso and hydroxylamine intermediates. [1] This compound may serve as a reference standard in assays evaluating nitroreductase substrate specificity, particularly in hypoxia-targeted prodrug research. The tetrazole ring acts as a metabolically stable carboxylic acid bioisostere, [2] while the difluorophenyl group provides a mass spectrometry handle for metabolite tracking. No direct biological data exist, but the structural features align with established nitroaromatic prodrug design principles. [1]

Quote Request

Request a Quote for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.